N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1040651-02-2
Cat. No.: VC11958593
Molecular Formula: C24H21N3O4S2
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040651-02-2 |
|---|---|
| Molecular Formula | C24H21N3O4S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H21N3O4S2/c1-3-27-23(29)22-21(17(11-32-22)15-6-4-14(2)5-7-15)26-24(27)33-12-20(28)25-16-8-9-18-19(10-16)31-13-30-18/h4-11H,3,12-13H2,1-2H3,(H,25,28) |
| Standard InChI Key | DYXITINXUWBTTI-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three distinct subunits:
-
Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, with a ketone at position 4. This scaffold is known for its role in kinase inhibition and anticancer activity.
-
Benzodioxol-5-yl group: A methylenedioxy-substituted benzene ring, commonly associated with neurotransmitter modulation and CNS activity.
-
Sulfanylacetamide linker: A thioether bridge connecting the thienopyrimidinone core to the benzodioxole moiety, enhancing conformational flexibility and potential target engagement.
The molecular formula is C₂₄H₂₁N₃O₄S₂, with a molar mass of 479.6 g/mol. Key spectral identifiers include:
-
InChIKey: DYXITINXUWBTTI-UHFFFAOYSA-N
-
Canonical SMILES: CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁N₃O₄S₂ |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1040651-02-2 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, DMF |
Synthesis and Derivative Strategies
Synthetic Pathways
While no explicit protocols for this compound are published, its synthesis likely follows modular strategies employed for analogous thienopyrimidinones:
-
Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives to construct the pyrimidinone ring.
-
Sulfanyl Bridge Installation: Nucleophilic displacement of a halogen at position 2 of the thienopyrimidinone with a mercaptoacetamide intermediate.
-
Benzodioxole Coupling: Amide bond formation between the acetamide linker and 5-aminobenzodioxole under standard coupling conditions (e.g., EDC/HOBt).
Challenges include regioselectivity in thienopyrimidinone functionalization and steric hindrance during benzodioxole coupling. Purification likely requires chromatographic techniques (HPLC, flash chromatography) due to the compound’s hydrophobicity.
Hypothesized Biological Activities
Neuropharmacological Applications
Research Challenges and Future Directions
Knowledge Gaps
-
Pharmacokinetic Data: No ADME (absorption, distribution, metabolism, excretion) studies are reported.
-
Target Validation: The compound’s putative kinase targets require experimental confirmation via enzymatic assays.
-
Toxicological Profile: Acute and chronic toxicity data are absent, limiting translational potential.
Synthetic Optimization Opportunities
-
Prodrug Strategies: Esterification of the acetamide carbonyl to improve membrane permeability.
-
Halogenation: Introducing fluorine or chlorine at the phenyl ring to modulate electronic effects and binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume